2-fluoro-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both a pyrrole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1H-pyrrolo[2,3-b]pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a practical synthesis involves the regioselective chlorination of 7-azaindole via the N-oxide, followed by a palladium-catalyzed cyanation/reduction sequence . Another method includes modifications of the Madelung and Fischer syntheses of indoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group.
Nitrosation: Introduction of a nitroso group.
Bromination and Iodination: Introduction of bromine or iodine atoms.
Reaction with Mannich Bases: Formation of Mannich bases predominantly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, nitrous acid for nitrosation, and halogenating agents for bromination and iodination. The reactions typically occur under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-fluoro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of inhibitors targeting fibroblast growth factor receptors (FGFRs), which play a crucial role in cancer therapy.
Biological Studies: The compound is used in studies related to enzyme inhibition and cellular signaling pathways.
Pharmaceutical Development: It is a key intermediate in the synthesis of various pharmaceuticals with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-fluoro-1H-pyrrolo[2,3-b]pyridine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, the compound binds to the ATP-binding site of FGFRs, preventing the phosphorylation and activation of the receptor. This inhibition disrupts key cellular signaling pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A non-fluorinated analog with similar biological activities.
5-fluoro-1H-pyrrolo[3,2-b]pyridine: Another fluorinated derivative with distinct binding properties and biological activities.
Uniqueness
2-fluoro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the fluorine atom, which enhances its binding affinity and selectivity towards specific molecular targets. This fluorine substitution often results in improved pharmacokinetic properties and increased potency compared to its non-fluorinated analogs .
Properties
Molecular Formula |
C7H5FN2 |
---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
2-fluoro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H5FN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10) |
InChI Key |
NUOIVWFTFCFRPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=C2)F)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.